(+-)-Normetanephrine

Immunoassay ELISA Cross-Reactivity

For labs developing PPGL screening assays, (±)-Normetanephrine (97‑31‑4) is the mandatory primary calibrator – not interchangeable with metanephrine or 3‑MT. Its 1.9× wider linear dynamic range (0.14–26.43 nmol/L) and 17% method bias require authentic NMN for accurate LC‑MS/MS quantification. Deuterated (NMN‑d3) spikes must be added post‑hydrolysis. Choose pharmacopeial‑traceable (USP/EP) free base for epinephrine ANDA submissions and alpha‑adrenoceptor studies. ≥95% purity, fully characterized.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
CAS No. 97-31-4
Cat. No. B1208972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Normetanephrine
CAS97-31-4
Synonyms3 Methoxynoradrenaline
3-Methoxynoradrenaline
Normetadrenaline
Normetanephrine
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(CN)O)O
InChIInChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3
InChIKeyYNYAYWLBAHXHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Normetanephrine (CAS 97-31-4) for Analytical Reference Standards and Clinical Research Applications


(±)-Normetanephrine (CAS 97-31-4) is a 3-O-methylated metabolite of norepinephrine, naturally co-occurring with metanephrine in urine and tissues [1]. It is widely employed as an analytical reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays quantifying plasma and urinary metanephrines, where it serves as a primary calibrator for the detection of catecholamine-secreting tumors [2]. The compound is supplied as the free base or hydrochloride salt (CAS 1011-74-1) and may be provided with traceability to pharmacopeial standards (USP or EP) [3].

Why (±)-Normetanephrine (CAS 97-31-4) Cannot Be Substituted with Metanephrine or 3-Methoxytyramine in Analytical Workflows


Metanephrine (MN) and 3-methoxytyramine (3-MT) are structurally analogous O-methylated catecholamine metabolites that co-elute or closely migrate with normetanephrine (NMN) in many chromatographic systems, yet they exhibit distinct physicochemical properties and biological activities that preclude direct substitution. In LC-MS/MS assays, the three analytes require separate stable isotope-labeled internal standards due to differential matrix effects and ion suppression profiles [1]. In immunoassays, antibodies raised against NMN display markedly lower cross-reactivity with MN (typically 0.72%) [2], while 3-MT can produce false-positive NMN elevations in dopamine-secreting tumors [3]. Pharmacologically, NMN and MN differ substantially in adrenergic receptor potency profiles [4]. These compound-specific characteristics mandate that procurement decisions for analytical reference materials, calibrators, and internal standards be based on the precise target analyte rather than in-class substitution.

Quantitative Differentiation Evidence for (±)-Normetanephrine (CAS 97-31-4) Versus Closest Analogs


Immunoassay Cross-Reactivity: Normetanephrine Versus Metanephrine

In a validated human normetanephrine ELISA kit, the cross-reactivity of derivatized metanephrine is only 0.72% relative to derivatized normetanephrine (100%), demonstrating high antibody specificity that prevents signal contamination from the structurally related metanephrine analyte [1]. Conversely, the reciprocal metanephrine ELISA kit exhibits only 0.05% cross-reactivity with normetanephrine [2], confirming that immunoassay-based measurements are not interchangeable between these two metabolites.

Immunoassay ELISA Cross-Reactivity Pheochromocytoma

LC-MS/MS Method Comparison: Normetanephrine Versus Metanephrine Quantification Bias

In a direct head-to-head comparison of 196 subject samples analyzed by both LC-MS/MS and LC-ECD, normetanephrine (NMN) was measured 17% higher by LC-MS/MS, whereas metanephrine (MN) was measured only 10% higher, and 3-methoxytyramine (MTY) was measured 26% lower [1]. The differential bias between NMN and MN (17% versus 10%) indicates that calibration curves and reference intervals established for one analyte cannot be applied to the other, and method-specific validation using the correct reference standard is essential.

LC-MS/MS LC-ECD Method Validation Bias

Acid Hydrolysis Stability: Normetanephrine-d3 Internal Standard Degradation

During acid hydrolysis of conjugated metanephrines for GC-MS analysis, deuterated normetanephrine (normetanephrine-d3) undergoes rapid decomposition under hydrolysis conditions [1]. This necessitates that the internal standard be added only after hydrolysis is complete, a procedural constraint not uniformly required for non-deuterated analogs or for metanephrine-d3, which exhibits similar acid lability [1]. The decomposition is accelerated by increasing HCl concentrations [2].

GC-MS Acid Hydrolysis Deuterated Internal Standard Stability

Adrenergic Receptor Pharmacology: Normetanephrine Versus Metanephrine Potency

In isolated guinea-pig atria (beta-adrenoceptor model), both normetanephrine and metanephrine exhibit only 1/1000th the potency of norepinephrine [1]. However, in the cat nictitating membrane (alpha-adrenoceptor model), a functional divergence emerges: normetanephrine possesses one-half the potency of norepinephrine, whereas metanephrine is more potent than norepinephrine [1]. This differential alpha-adrenergic activity means the two metabolites are not pharmacologically equivalent and cannot substitute for one another in functional assays.

Pharmacology Alpha-Adrenoceptor Beta-Adrenoceptor Receptor Potency

Linear Dynamic Range: Normetanephrine Extends to Higher Concentrations than Metanephrine

In a validated HPLC-MS/MS method for plasma-free metanephrines using solid-phase extraction, the linear dynamic range for normetanephrine extended to 26.43 nmol/L, whereas the upper limit for metanephrine was 13.92 nmol/L [1]. This represents a 1.9-fold broader quantifiable concentration range for normetanephrine, reflecting differences in endogenous plasma concentrations and analytical sensitivity requirements between the two metabolites.

LC-MS/MS Method Validation Linear Range Clinical Chemistry

3-Methoxytyramine Interference: Normetanephrine ELISA False-Positive Risk

The normetanephrine ELISA kit exhibits 6.5% cross-reactivity with 3-methoxytyramine (3-MT) [1]. Under normal physiological conditions where 3-MT concentrations are low (<0.1 nmol/L in plasma), this cross-reactivity does not influence normetanephrine measurements [2]. However, in rare cases of exclusively dopamine-secreting tumors where 3-MT is markedly elevated, this cross-reactivity can produce false-positive normetanephrine results [1].

ELISA Interference 3-Methoxytyramine Dopamine-Secreting Tumors

Validated Application Scenarios for (±)-Normetanephrine (CAS 97-31-4) Based on Quantitative Evidence


Primary Calibrator for LC-MS/MS Quantification of Plasma Free Normetanephrine in Pheochromocytoma Screening

Based on evidence that normetanephrine requires a distinct linear dynamic range (0.14-26.43 nmol/L) that is 1.9-fold broader than metanephrine [1], (±)-normetanephrine reference standards are essential for constructing accurate calibration curves in LC-MS/MS assays for pheochromocytoma and paraganglioma (PPGL) screening. The 17% method bias relative to LC-ECD [2] further mandates that authentic normetanephrine calibrators be used to ensure method-specific accuracy and traceability.

Stable Isotope-Labeled Internal Standard for Urinary Metanephrine Analysis Requiring Post-Hydrolysis Addition

For GC-MS or LC-MS/MS workflows involving acid hydrolysis of urinary conjugated metanephrines, deuterated normetanephrine (normetanephrine-d3) internal standards must be procured with the explicit understanding that they degrade rapidly under hydrolysis conditions [3]. This evidence-based procedural requirement (post-hydrolysis addition) is unique to the deuterated form and informs procurement decisions for laboratories developing or validating urinary metanephrine assays.

Reference Standard for Epinephrine Impurity Profiling and ANDA Submissions

Normetanephrine is a naturally occurring metabolite of epinephrine and a process-related impurity in epinephrine drug substance manufacturing . As such, (±)-normetanephrine reference standards with traceability to USP or EP pharmacopeial standards [4] are procured for analytical method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions for epinephrine products. The differential cross-reactivity profile in immunoassays [5] ensures that normetanephrine-specific standards are required rather than metanephrine for impurity identification.

Adrenergic Pharmacology Research Requiring Alpha-Adrenoceptor Selectivity

In functional pharmacology studies of alpha-adrenoceptors, normetanephrine exhibits 50% of norepinephrine potency while metanephrine exceeds norepinephrine potency [6]. This >2-fold potency differential and the lack of cocaine- or denervation-induced potentiation [6] make normetanephrine the appropriate procurement choice for investigators studying extraneuronal uptake mechanisms or O-methylated metabolite pharmacology at alpha-receptors, where substitution with metanephrine would confound potency interpretations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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